Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride

pKa Piperazine Basicity Reactivity

Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride (CAS 2820473-46-7) is a bifunctional piperazine scaffold containing both an N-Boc protecting group and a 2-trifluoromethyl substituent. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in CNS and oncology programs.

Molecular Formula C10H18ClF3N2O2
Molecular Weight 290.71 g/mol
Cat. No. B15297561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride
Molecular FormulaC10H18ClF3N2O2
Molecular Weight290.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C(F)(F)F.Cl
InChIInChI=1S/C10H17F3N2O2.ClH/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13;/h7,14H,4-6H2,1-3H3;1H
InChIKeyOURDQBWQNSVHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride – A Key Building Block for Medicinal Chemistry


Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride (CAS 2820473-46-7) is a bifunctional piperazine scaffold containing both an N-Boc protecting group and a 2-trifluoromethyl substituent. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in CNS and oncology programs. The strategic placement of the CF₃ group at the 2-position, combined with the Boc-protected N-1 site, enables regioselective functionalization at the N-4 position, a feature that distinguishes it from 3-CF₃ isomers and unsubstituted analogs.

Why Unprotected or 3-CF₃ Piperazine Analogs Cannot Substitute Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride


The 2-CF₃ substituent exerts a distinct inductive effect on the piperazine ring basicity compared to the 3-CF₃ isomer, leading to a different pKa (6.95 vs. 5.95) and altered nucleophilicity at N-4. This directly impacts coupling efficiency in library synthesis. The hydrochloride salt form provides a defined, stable solid with a higher molecular weight (290.71 g/mol) that is easier to handle than the free base, which requires storage at 2–8°C with light protection. Substituting with tert-butyl piperazine-1-carboxylate (lacking CF₃) removes the electron-withdrawing group, altering the lipophilicity and metabolic profile of downstream compounds.

Quantitative Differentiation Evidence for Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride


Regiochemical Basicity: 2-CF₃ vs 3-CF₃ Isomer pKa Comparison

The predicted pKa of the conjugate acid of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate is 6.95±0.40, whereas the corresponding 3-CF₃ isomer has a pKa of 5.95±0.40. This ~1 log unit difference means the 2-CF₃ derivative is approximately 10-fold more basic at the free N-4 amine, making it a stronger nucleophile for alkylations, acylations, and reductive aminations.

pKa Piperazine Basicity Reactivity

Lipophilicity Advantage: cLogP of HCl Salt vs 3-CF₃ Free Base

The hydrochloride salt of tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate has a calculated partition coefficient (CLogP) of 2.608. In contrast, the 3-CF₃ regioisomer free base has an experimental XLogP3 of 1.6. [1] The difference of >1 log unit indicates significantly higher lipophilicity for the 2-CF₃ scaffold, which is relevant for designing CNS-penetrant molecules.

Lipophilicity cLogP Permeability

Storage and Handling: HCl Salt Stability vs Free Base

The hydrochloride salt (MW 290.71, purity 95%) can be stored at room temperature, as indicated by its 'RT' storage condition and 'Normal' transport classification. In contrast, the free base (MW 254.25, purity 97%) requires storage at 4°C with protection from light. The salt form eliminates the need for cold-chain logistics, reducing shipping costs and simplifying inventory management.

Stability Storage Salt Form

Synthetic Accessibility: Lithiation-Trapping Methodology Compatibility

N-Boc piperazines are established substrates for α-lithiation-trapping, a method that enables direct functionalization at the 2-position. [1] This methodology is compatible with the 2-CF₃ substitution pattern, whereas the 3-CF₃ isomer typically requires a different synthetic route, such as aza-Michael addition of chiral auxiliaries to nitroalkenes. [2] Direct lithiation-trapping offers broader electrophile scope and is amenable to gram-scale synthesis.

Lithiation C-H Functionalization Synthetic Yield

Recommended Application Scenarios for Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate hydrochloride


CNS Drug Discovery: Enhancing Passive Permeability with the 2-CF₃ Scaffold

The cLogP of 2.608 for the hydrochloride salt places this building block in an optimal lipophilicity range for designing blood-brain barrier (BBB) penetrant candidates. [1] Medicinal chemists targeting GPCRs, ion channels, or transporters in the CNS should prioritize 2-CF₃ piperazine over the 3-CF₃ isomer (XLogP3 1.6) when increased membrane permeability is desired.

Parallel Library Synthesis: Exploiting Higher N-4 Reactivity

With a pKa of 6.95 at N-4, this scaffold offers ~10-fold higher nucleophilicity than the 3-CF₃ isomer (pKa 5.95). [1] This property is particularly advantageous in automated library synthesis, where milder conditions and shorter reaction times improve throughput. Coupling with carboxylic acids, sulfonyl chlorides, or isocyanates can be achieved with sub-stoichiometric activation.

Scale-Up and Logistics: Room-Temperature Stable Building Block

Unlike the free base, which requires refrigerated storage (2–8°C), the hydrochloride salt is storage-stable at room temperature. [1] For CROs and pharmaceutical companies procuring multi-gram to kilogram quantities, this eliminates cold-chain shipping costs and simplifies inventory management, while the 95% minimum purity ensures consistent performance in GMP-like environments.

Late-Stage Functionalization via Lithiation-Trapping

Research groups employing α-lithiation-trapping of N-Boc piperazines can directly functionalize the 2-position. [1] This approach, validated on gram scale, enables diversification with alkyl, allyl, or aryl electrophiles, making the 2-CF₃ hydrochloride an ideal core scaffold for hit-to-lead optimization campaigns.

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